molecular formula C11H13N3O2 B1369688 7-(Piperazin-1-yl)-benzoxazol-2(3H)-one CAS No. 105685-26-5

7-(Piperazin-1-yl)-benzoxazol-2(3H)-one

Cat. No.: B1369688
CAS No.: 105685-26-5
M. Wt: 219.24 g/mol
InChI Key: BJJMRBXZMKJLQK-UHFFFAOYSA-N
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Description

7-(Piperazin-1-yl)-benzoxazol-2(3H)-one is a heterocyclic compound that features a benzoxazole ring fused with a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including antimicrobial and neuroprotective activities .

Scientific Research Applications

7-(Piperazin-1-yl)-benzoxazol-2(3H)-one has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Piperazin-1-yl)-benzoxazol-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with piperazine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the benzoxazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 7-(Piperazin-1-yl)-benzoxazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce alkyl or aryl groups onto the piperazine ring .

Comparison with Similar Compounds

Uniqueness: 7-(Piperazin-1-yl)-benzoxazol-2(3H)-one is unique due to its specific structural features that confer distinct biological activities. Its combination of a benzoxazole ring with a piperazine moiety allows for versatile chemical modifications and a broad range of applications in medicinal chemistry .

Properties

IUPAC Name

7-piperazin-1-yl-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c15-11-13-8-2-1-3-9(10(8)16-11)14-6-4-12-5-7-14/h1-3,12H,4-7H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJMRBXZMKJLQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC3=C2OC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30147255
Record name 7-(Piperazin-1-yl)-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30147255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105685-26-5
Record name 7-(Piperazin-1-yl)-benzoxazol-2(3H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105685265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-(Piperazin-1-yl)-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30147255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(PIPERAZIN-1-YL)-BENZOXAZOL-2(3H)-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HM40LM4FXU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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